Azulene, 1-(phenylsulfonyl)-
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Overview
Description
Azulene, 1-(phenylsulfonyl)- is a derivative of azulene, a non-alternant, bicyclic aromatic hydrocarbon known for its intense blue color. Azulene itself is an isomer of naphthalene but exhibits significantly different properties due to its unique structure, which includes a fused five-membered and seven-membered ring system . The phenylsulfonyl group attached to the azulene ring further modifies its chemical and physical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azulene derivatives, including 1-(phenylsulfonyl)-azulene, often involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials . These compounds undergo reactions with olefins, active methylenes, enamines, and silyl enol ethers to form the desired azulene derivatives. The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of azulene derivatives may involve large-scale synthesis using similar starting materials and reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
Azulene, 1-(phenylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, particularly at the 1- and 3-positions of the azulene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce azulene derivatives with reduced phenylsulfonyl groups.
Scientific Research Applications
Azulene, 1-(phenylsulfonyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of azulene, 1-(phenylsulfonyl)- involves interactions with various molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the biosynthesis of prostaglandins . Additionally, its antimicrobial activity may result from disrupting microbial cell membranes or interfering with essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Guaiazulene: Another azulene derivative with anti-inflammatory and antimicrobial properties.
Chamazulene: Known for its anti-inflammatory effects and presence in essential oils.
Azulene itself: Exhibits unique electronic properties and is used in various chemical and industrial applications.
Uniqueness
Azulene, 1-(phenylsulfonyl)- stands out due to the presence of the phenylsulfonyl group, which enhances its chemical reactivity and potential applications. This modification allows for more diverse chemical reactions and broader scientific research applications compared to other azulene derivatives.
Properties
CAS No. |
10437-71-5 |
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Molecular Formula |
C16H12O2S |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)azulene |
InChI |
InChI=1S/C16H12O2S/c17-19(18,14-8-4-2-5-9-14)16-12-11-13-7-3-1-6-10-15(13)16/h1-12H |
InChI Key |
PKKUYRSKHYCBOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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